1-((5-Chlorothiophen-2-yl)methyl)cyclopropan-1-amine
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Overview
Description
1-((5-Chlorothiophen-2-yl)methyl)cyclopropan-1-amine is a chemical compound with the molecular formula C8H10ClNS and a molecular weight of 187.69 g/mol This compound features a cyclopropane ring attached to an amine group, with a 5-chlorothiophen-2-ylmethyl substituent
Preparation Methods
The synthesis of 1-((5-Chlorothiophen-2-yl)methyl)cyclopropan-1-amine typically involves the reaction of cyclopropanamine with 5-chlorothiophen-2-ylmethyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .
Chemical Reactions Analysis
1-((5-Chlorothiophen-2-yl)methyl)cyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((5-Chlorothiophen-2-yl)methyl)cyclopropan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-((5-Chlorothiophen-2-yl)methyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-((5-Chlorothiophen-2-yl)methyl)cyclopropan-1-amine can be compared with other similar compounds, such as:
[(5-chlorothiophen-2-yl)methyl][2-(cyclohex-1-en-1-yl)ethyl]amine: This compound features a cyclohexene ring instead of a cyclopropane ring, which may result in different chemical and biological properties.
(5-chlorothiophen-2-yl)methylamine:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H10ClNS |
---|---|
Molecular Weight |
187.69 g/mol |
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C8H10ClNS/c9-7-2-1-6(11-7)5-8(10)3-4-8/h1-2H,3-5,10H2 |
InChI Key |
KKUWVBPZLCJKDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=C(S2)Cl)N |
Origin of Product |
United States |
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